![molecular formula C12H14NO5S- B1250956 6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)
6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
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Overview
Description
6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate is a faropenem(1-).
Scientific Research Applications
Antibacterial Activity
6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate has been noted for its potent antibacterial activity. Iso et al. (1996) described the synthesis and activity of related carbapenem antibiotics, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa (Iso et al., 1996). Similarly, Miyadera et al. (1983) synthesized another carbapenem, RS-533, and observed significant antimicrobial activity (Miyadera et al., 1983).
Synthesis Methodologies
A notable aspect of this compound is the methodologies used for its synthesis. Shibata and Sugimura (1989) achieved the diastereoselective synthesis of related 1-beta-methylcarbapenems, highlighting the complex chemistry involved in producing these compounds (Shibata & Sugimura, 1989). Additionally, Stavila et al. (2007) explored novel methods for synthesizing aryl bismuth compounds, which may contribute to advancing the synthesis techniques for similar complex molecules (Stavila et al., 2007).
Biomass-derived Chemical Production
The compound's structure, particularly the tetrahydrofuran moiety, is relevant in the context of biomass-derived chemical production. Chheda et al. (2007) studied the production of furan derivatives like 5-hydroxymethylfurfural and furfural from biomass-derived carbohydrates, which are crucial for sustainable chemical production (Chheda, Román‐Leshkov, & Dumesic, 2007).
Mechanistic Probes in Enzyme Studies
The compound's structure is also utilized in mechanistic studies of enzymes like beta-lactamases. Testero et al. (2009) synthesized compounds similar to 6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate as mechanistic probes for class D beta-lactamases, demonstrating the compound's utility in biochemical research (Testero et al., 2009).
properties
Product Name |
6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate |
---|---|
Molecular Formula |
C12H14NO5S- |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(5R,6S)-6-[(1S)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5-,6+,7-,11+/m0/s1 |
InChI Key |
HGGAKXAHAYOLDJ-QMWPFBOUSA-M |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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